C-6 NBD-dihydro-Ceramide
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Overview
Description
C-6 NBD-dihydro-Ceramide is a biologically active fluorescent probe . It is a fluorescent analog of short chain, membrane-permeable ceramides . It is structurally indistinguishable to C-6 NBD ceramide, except it contains a saturated bond in the C-4/C-5 position of the sphingosine backbone .
Synthesis Analysis
Ceramide is synthesized via the enzymatic activity of ceramide synthases . Ceramide synthases are part of a larger gene family, the Tram-Lag-CLN8 domain family . A unique, C-terminal motif, the DxRSDxE motif, is only found in CerSs and not in other Tram-Lag-CLN8 family members .Molecular Structure Analysis
The molecular formula of C-6 NBD-dihydro-Ceramide is C30H51N5O6 . It contains a saturated bond in the C-4/C-5 position of the sphingosine backbone . It contains total 93 bond(s); 42 non-H bond(s), 13 multiple bond(s), 25 rotatable bond(s), 3 double bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 secondary amide(s) (aliphatic), 1 secondary amine(s) (aromatic), 1 nitro group(s) (aromatic), 2 hydroxyl group(s) .Chemical Reactions Analysis
C-6 NBD-dihydro-Ceramide has been used as a fluorescent substrate for the activity of UDP-glucose:ceramide glucosyltransferase . It has also been used to demonstrate the translocation of glucocerebroside and sphingomyelin from the Golgi to the plasma membrane .Physical And Chemical Properties Analysis
The molecular weight of C-6 NBD-dihydro-Ceramide is 577.8 . It is a biologically active fluorescent analog of short chain, membrane-permeable ceramides .Scientific Research Applications
Biochemical Research
C6-NBD Sphinganine is an analogue of sphinganine (dihydrosphingosine), with C6 being the number of carbon atoms in the acyl residue . It is an omega fatty acid labeled fluorescent sphingolipid with 7-nitro-2-1,3-benzoxadiazol-4-yl (NBD) as the fluorophore . This makes it a valuable tool in biochemical research for studying the structure and function of sphingolipids.
Cellular Imaging
C6-NBD Sphinganine and C6-NBD Ceramide can be used as a selective stain for the Golgi apparatus in live and fixed cells . The environment sensitive NBD dye is weakly fluorescent in water but increases in aprotic solvents and other nonpolar environments .
Sphingolipid Transport and Metabolism
These compounds can be used to study sphingolipid transport and metabolism mechanisms . They provide a means to visualize and track the movement of sphingolipids within cells.
Viral Glycoprotein Transport
C6 NBD ceramide is as effective as C6 ceramide in the inhibition of viral glycoprotein transport through the Golgi . This makes it useful in studying the mechanisms of viral infection and potential antiviral strategies.
Enzyme Activity
C6 NBD ceramide has been used as a fluorescent substrate for the activity of UDP-glucose:ceramide glucosyltransferase . This allows researchers to study the function and regulation of this enzyme.
Lipid Translocation
C6 NBD ceramide has been used to demonstrate the translocation of glucocerebroside and sphingomyelin from the Golgi to the plasma membrane . This helps in understanding the mechanisms of lipid transport and distribution within cells.
Mechanism of Action
Target of Action
C6-NBD Sphinganine, also known as C-6 NBD-dihydro-Ceramide, is a sphinganine analog . It primarily targets fatty acids , serving as a fluorescent dye for labeling these molecules .
Mode of Action
C6-NBD Sphinganine interacts with its targets (fatty acids) by attaching to them as a fluorescent label . This interaction allows the compound to be used in various cellular studies, including the study of sphingolipid transport and metabolism mechanisms .
Biochemical Pathways
It is known to be used inCERT trafficking studies , which involve the study of ceramide transport protein (CERT), a key player in the sphingolipid metabolism pathway.
Result of Action
The primary result of C6-NBD Sphinganine’s action is the fluorescent labeling of fatty acids . This labeling allows for the visualization and study of these molecules within a cellular context .
Action Environment
C6-NBD Sphinganine’s action is influenced by its environment. The compound’s fluorescence is weak in aqueous solutions but enhances in proton inert solvents and other nonpolar environments . This property is beneficial for studies in live and fixed cells, where the compound is used as a selective stain for the Golgi apparatus .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H51N5O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-27(37)25(23-36)32-28(38)19-16-14-17-22-31-24-20-21-26(35(39)40)30-29(24)33-41-34-30/h20-21,25,27,31,36-37H,2-19,22-23H2,1H3,(H,32,38)/t25-,27+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZLBJRDZRUTOE-AHKZPQOWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H51N5O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
C6-NBD Sphinganine |
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